2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
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Overview
Description
2-{[1-(2,5-Difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a synthetic organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrolidine ring, and a difluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole typically involves a multi-step process:
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Formation of the Pyrrolidine Intermediate: : The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved by reacting 2,5-difluorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
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Azide-Alkyne Cycloaddition: : The next step involves the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The pyrrolidine intermediate is reacted with an azide compound in the presence of a copper catalyst. This reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The difluorobenzenesulfonyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: NaOMe in methanol, KOtBu in THF.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the difluorobenzenesulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings and various functional groups.
Sulfonyl Compounds: Compounds with sulfonyl groups attached to different aromatic or aliphatic systems.
Uniqueness
The uniqueness of 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[1-(2,5-difluorophenyl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O2S/c14-10-3-4-12(15)13(8-10)22(20,21)18-7-1-2-11(18)9-19-16-5-6-17-19/h3-6,8,11H,1-2,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACZCNIPSSVLDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)CN3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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